L-Alanine,pentylester(9CI)

Description

Contextualization within Amino Acid Ester Chemistry and Derivatives

Amino acid esters represent a cornerstone class of compounds in synthetic organic and medicinal chemistry. The esterification of an amino acid's carboxyl group is a common and critical strategy, primarily to "protect" it from participating in undesired side reactions, especially during peptide synthesis. chemimpex.com Derivatives such as L-alanine methyl ester, ethyl ester, and tert-butyl ester are routinely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.commedchemexpress.comchemicalbook.com For instance, L-alanine tert-butyl ester hydrochloride is a key building block in peptide synthesis and is also employed as a chiral auxiliary in asymmetric synthesis. chemimpex.com

The synthesis of these esters is typically achieved through methods like Fischer esterification, where the amino acid reacts with the corresponding alcohol (in this case, pentanol) in the presence of an acid catalyst. A common laboratory-scale method involves the use of thionyl chloride with the alcohol, which first forms hydrogen chloride in situ to catalyze the reaction and also acts as a dehydrating agent. chemicalbook.comgoogle.com L-Alanine pentyl ester fits squarely within this chemical context, offering a bulkier, more lipophilic alkyl group compared to its methyl or ethyl counterparts, a property that can be exploited to modify solubility and reactivity.

Table 1: Physicochemical Properties of L-Alanine Pentyl Ester and its Common Salts

| Property | L-Alanine pentyl ester HCl salt | L-Alanine pentyl ester, p-toluenesulfonate |

|---|---|---|

| CAS Number | 261909-52-8 chemsrc.com | 2305761-22-0 santiago-lab.com |

| Molecular Formula | C₈H₁₈ClNO₂ chemsrc.com | C₁₅H₂₅NO₅S santiago-lab.com |

| Molecular Weight | 195.69 g/mol chemsrc.com | 331.43 g/mol santiago-lab.com |

| Synonyms | L-Alanine, pentyl ester, hydrochloride | Pentyl-L-alanine, TsOH salt santiago-lab.com |

Significance as a Chiral Building Block and Synthetic Intermediate

The intrinsic chirality of natural amino acids makes them invaluable as "chiral building blocks" for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. acs.org L-Alanine, as the simplest chiral proteinogenic amino acid, provides a fundamental stereocenter. By converting it to its pentyl ester, the chiral integrity is preserved, yielding a versatile intermediate ready for further chemical transformation. The ester group is relatively stable but can be readily removed (deprotected) under specific conditions to reveal the free carboxylic acid when needed.

The utility of L-alanine esters as synthetic intermediates is well-documented. For example, tert-butyl L-alaninate is a key intermediate in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors. nih.gov More directly, L-alanine pentyl ester has been utilized in modern catalytic reactions. Research has demonstrated its successful use in ruthenium-catalyzed N-alkylation reactions with various alcohols. d-nb.info In these reactions, the amino group of L-alanine pentyl ester is selectively alkylated, creating a new carbon-nitrogen bond while impressively retaining the original stereochemistry of the alanine (B10760859) backbone. d-nb.info This highlights its role as a robust intermediate that can withstand specific reaction conditions while serving as a scaffold to introduce molecular complexity.

Overview of Research Paradigms and Evolving Methodologies

Methodologies for the synthesis and application of amino acid esters like L-alanine pentyl ester have evolved significantly. Traditional synthetic routes, such as the thionyl chloride method, are effective but can be harsh and may not align with the modern principles of green chemistry. google.com Contemporary research focuses on developing more elegant and efficient catalytic systems.

A prime example of this evolution is the development of a base-free, ruthenium-catalyzed methodology for the direct N-alkylation of amino acid esters using alcohols. d-nb.info This "hydrogen borrowing" catalysis is highly atom-economic, as the only byproduct is water. The use of a diphenyl phosphate (B84403) additive was found to be crucial for enhancing both reactivity and selectivity for the desired mono-alkylated product. d-nb.info This approach circumvents the need for pre-activating the amine or the alcohol, representing a significant advancement over classical methods. Such research paradigms emphasize not just the successful synthesis of a target molecule but also the efficiency, selectivity, and environmental impact of the chemical process. The ability to achieve high retention of enantiomeric excess (ee) is a particularly vital achievement of these modern methods. d-nb.info

Table 2: Example of Ruthenium-Catalyzed N-Alkylation of L-Alanine Pentyl Ester d-nb.info

| Amine Substrate | Alcohol Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) Retention |

|---|---|---|---|---|

| L-Alanine pentyl ester | 4-Methylbenzyl alcohol | N-(4-Methylbenzyl)-L-alanine pentyl ester | 79% | 97% |

| L-Alanine pentyl ester | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-L-alanine pentyl ester | 70% | 94% |

| L-Alanine pentyl ester | 1-Pentanol | N-Pentyl-L-alanine pentyl ester | 66% | 92% |

Reactions performed using a ruthenium catalyst and diphenyl phosphate additive. d-nb.info

Interdisciplinary Relevance in Organic Synthesis and Biochemical Investigations

The utility of L-alanine pentyl ester and related compounds extends across multiple scientific disciplines. In organic synthesis , it is a clear example of a chiral precursor for creating complex nitrogen-containing molecules. acs.org The ability to functionalize its amino group while the carboxyl group is protected as a pentyl ester allows for sequential and controlled bond formation, a fundamental strategy in total synthesis. d-nb.info

In biochemical investigations , amino acid esters serve as valuable tools. They are often used as substrates in enzymatic reactions. For instance, L-alanine ethyl ester has been polymerized by the enzyme papain to form poly(L-alanine), a polypeptide, demonstrating a chemoenzymatic approach to material synthesis. acs.org While not specifically the pentyl ester, this illustrates a research avenue where different ester groups can be used to tune substrate properties for enzymatic processes. Furthermore, derivatives of alanine esters are subjects of biochemical study themselves. N-acyl alanine methyl esters have been identified as chemical signaling molecules in bacteria, highlighting a potential role for such compounds in chemical ecology. nih.gov Finally, in analytical biochemistry, amino acid esters are crucial for techniques like enantiomer-specific isotope analysis (ESIA), where derivatization to butyl or other esters allows for the gas chromatographic separation and isotopic measurement of D- and L-amino acids, providing insights into biogeochemical cycles and microbial metabolism. jamstec.go.jpacs.org

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

pentyl (2S)-2-aminopropanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

LVQOUOQYHMUCIY-ZETCQYMHSA-N |

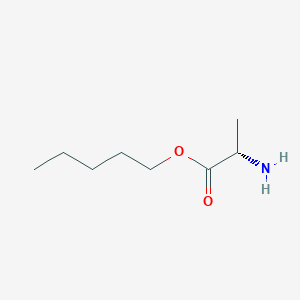

Isomeric SMILES |

CCCCCOC(=O)[C@H](C)N |

Canonical SMILES |

CCCCCOC(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for L Alanine Pentyl Ester and Its Analogs

Chemical Synthesis Approaches

The chemical synthesis of L-Alanine pentyl ester primarily involves the formation of an ester bond between the carboxylic acid group of L-alanine and the hydroxyl group of pentanol (B124592). This process requires careful control of reaction conditions and often the use of protecting groups to ensure selectivity and preserve the stereochemical integrity of the chiral center.

Esterification Reactions and Optimizations

The most direct method for synthesizing L-Alanine pentyl ester is the Fischer-Speier esterification. masterorganicchemistry.comwikipedia.org This reaction involves heating L-alanine with an excess of pentanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the pentyl ester, water, a byproduct, must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of pentanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, L-Alanine pentyl ester. masterorganicchemistry.commasterorganicchemistry.com

Optimization of this reaction involves several factors:

Catalyst Loading: Sufficient catalyst is required to accelerate the reaction, but excessive amounts can lead to side reactions.

Temperature: Reaction temperatures are typically elevated to the reflux temperature of the alcohol, ranging from 60–110 °C. wikipedia.org

Reactant Ratio: Using a large excess of pentanol can shift the equilibrium to favor the product. wikipedia.org

Water Removal: Efficient removal of water is critical for achieving high yields. wikipedia.orgathabascau.ca

A patented method for preparing various amino acid esters, including those from lower alcohols like pentanol, highlights the use of sulfuric acid and continuous distillation of the alcohol to remove water and achieve high yields (over 98% for methyl and ethyl esters). googleapis.com

Table 1: Key Parameters in Fischer-Speier Esterification of L-Alanine with Pentanol

| Parameter | Description | Common Conditions | Rationale |

| Reactants | L-Alanine, Pentanol | Pentanol often used in excess (as solvent) | Shifts equilibrium towards product formation (Le Châtelier's Principle). athabascau.ca |

| Catalyst | Strong Brønsted acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Protonates the carboxylic acid, activating it for nucleophilic attack. wikipedia.org |

| Temperature | Elevated | 60-110 °C (reflux) | Provides energy to overcome the activation barrier. wikipedia.org |

| Byproduct Removal | Removal of water | Dean-Stark distillation | Drives the reversible reaction to completion. wikipedia.org |

Protecting Group Strategies for Amino Acid Esters (e.g., Fmoc, Boc)

The two most widely used amino-protecting groups in modern organic synthesis are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comresearchgate.net

Boc (tert-butyloxycarbonyl) Protection: The Boc group is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). masterorganicchemistry.com It is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). acs.org

Fmoc (9-fluorenylmethyloxycarbonyl) Protection: The Fmoc group is attached by reacting L-alanine with Fmoc chloride (Fmoc-Cl). This group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.org

The use of these groups allows for an "orthogonal protection strategy," where one group can be removed without affecting the other, which is particularly vital in multi-step syntheses like peptide synthesis. wikipedia.org For the synthesis of L-Alanine pentyl ester, the amino group of L-alanine would first be protected with either Boc or Fmoc. The resulting N-protected L-alanine would then undergo esterification with pentanol. Finally, the protecting group would be removed under the appropriate conditions (acid for Boc, base for Fmoc) to yield the desired L-Alanine pentyl ester.

Table 2: Common Amino-Protecting Groups for L-Alanine Ester Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Feature |

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to bases and nucleophiles. researchgate.net |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc chloride (Fmoc-Cl) | Mild base (e.g., 20% Piperidine in DMF) | Stable to acids; allows for orthogonal strategy with acid-labile groups. wikipedia.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Removed under neutral conditions. masterorganicchemistry.com |

Enantioselective Synthesis and Chiral Induction Methods

Maintaining the L-configuration of the alanine (B10760859) stereocenter is paramount. While starting with L-alanine generally preserves its stereochemistry under standard esterification conditions, some methods, particularly those involving intermediate enolate formation, can risk racemization. Enantioselective synthesis aims to create or preserve a specific enantiomer.

In the context of L-Alanine pentyl ester, this typically means ensuring the starting material, L-alanine, does not racemize during the reaction. Research on the N-alkylation of various amino acid esters, including L-alanine pentyl ester, demonstrated that the stereochemical integrity can be maintained with high fidelity. Using a ruthenium-based catalyst, the N-alkylation of L-alanine pentyl ester proceeded with 92–97% retention of enantiomeric excess, confirming the stability of the chiral center under these catalytic conditions. d-nb.info

For synthesizing chiral amino acids from achiral precursors, methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. For instance, asymmetric hydrogenation of prochiral enamides or imines using transition metal complexes with chiral ligands is a powerful strategy for producing enantiomerically pure amino acid derivatives. acs.org While not a direct synthesis of the ester, these methods can provide the chiral amino acid core which can then be esterified.

Novel Catalytic Routes for Ester Formation

Beyond classical Fischer esterification, novel catalytic systems have been developed to improve efficiency, selectivity, and environmental friendliness. These include the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. mdpi.com

A robust method for the direct N-alkylation of α-amino acid esters, including L-alanine pentyl ester, has been developed using a ruthenium-based Shvo's catalyst. d-nb.info This methodology is atom-economic and base-free, which helps in retaining the stereochemical integrity of the starting material. The study optimized conditions for the reaction of L-alanine pentyl ester with various alcohols, achieving good yields (66-79%) and high enantiomeric excess (92-97%). d-nb.info This research exemplifies a modern catalytic transformation applied to the specific L-alanine pentyl ester molecule.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green alternative to chemical synthesis, often providing high selectivity and operating under mild conditions. For ester synthesis, lipases are the most commonly employed enzymes.

The enzymatic synthesis of L-alanine pentyl ester can be achieved through the esterification of L-alanine with pentanol, catalyzed by a lipase (B570770) enzyme. Lipases are highly effective in non-aqueous or low-water environments, which shifts the thermodynamic equilibrium to favor ester synthesis over hydrolysis. scielo.brscielo.br Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more cost-effective and suitable for industrial applications. researchgate.netulpgc.es

Studies on the lipase-catalyzed synthesis of other pentyl esters, such as pentyl nonanoate, have shown high yields (up to 86-88%) in solvent-free systems using immobilized lipase from Rhizomucor miehei. scielo.brscielo.br Similar strategies could be applied to the synthesis of L-Alanine pentyl ester. Likewise, lipases have been successfully used to synthesize L-alanyl-D-glucose esters from unprotected L-alanine, demonstrating their utility in forming ester bonds with amino acids. nih.govresearchgate.net

Exploitation of L-Alanine Dehydrogenases in Ester Synthesis

L-Alanine dehydrogenase (AlaDH) is an oxidoreductase enzyme that catalyzes the reversible reductive amination of pyruvate (B1213749) to form L-alanine, using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH). researchgate.netnih.gov

Reaction: Pyruvate + NH₄⁺ + NADH ⇌ L-Alanine + NAD⁺ + H₂O researchgate.net

The primary role of AlaDH in the context of L-Alanine pentyl ester synthesis is in the production of the L-alanine substrate itself from inexpensive and readily available precursors like pyruvate. frontiersin.orgnih.govresearchgate.net Many metabolic engineering strategies focus on improving the efficiency of L-alanine production in microorganisms by overexpressing the AlaDH gene. nih.gov

It is important to note that AlaDH is not directly involved in the esterification step. The synthesis of L-Alanine pentyl ester would be a subsequent step, either chemical or enzymatic (e.g., using a lipase), performed on the L-alanine produced via the AlaDH-catalyzed reaction. Therefore, the exploitation of AlaDH is an upstream process that provides the chiral amino acid building block for the final ester synthesis.

O-Acetylserine Sulfhydrylase Applications in β-Substituted Amino Acid Ester Synthesis

O-Acetylserine sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is integral to the biosynthesis of L-cysteine in bacteria and plants. researchgate.netnih.govnih.gov Its primary function is to catalyze a β-replacement reaction, substituting the acetyl group of O-acetyl-L-serine (OAS) with a sulfide (B99878) ion. researchgate.netnih.govnih.gov However, the enzyme's substrate promiscuity allows it to accept a wide range of nucleophiles beyond sulfide, making it a powerful tool for generating a variety of β-substituted L-alanine derivatives. rsc.orgbeilstein-institut.denih.gov

The reaction mechanism proceeds through the formation of an α-aminoacrylate intermediate in a Schiff base linkage with the PLP cofactor. researchgate.netacs.org This electrophilic intermediate is then attacked by a nucleophile, leading to the formation of the new β-substituted amino acid. researchgate.net The versatility of this system lies in the ability to introduce diverse functional groups at the β-position by simply varying the nucleophilic substrate. While the direct enzymatic synthesis of amino acid esters by OASS is not the typical reaction, the enzyme is crucial for creating the core amino acid structure, which can subsequently be esterified. The broad substrate specificity of OASS isoenzymes, such as CysM from Escherichia coli, has been leveraged to produce various nonproteinaceous amino acids. nih.govnih.gov

Table 1: Examples of β-Substituted Amino Acids Synthesized Using O-Acetylserine Sulfhydrylase (OASS)

| Enzyme Source | Substrates | Product | Reference |

|---|---|---|---|

| E. coli (His-CysK) | O-acetyl-L-serine, Pyrazole | β-pyrazol-1-yl-L-alanine | rsc.org |

| S. typhimurium (OASS-A) | O-acetyl-L-serine, 1,2,4-triazole | β-(1,2,4-triazol-1-yl)-L-alanine | researchgate.net |

| E. coli (OASS-B) | O-acetyl-L-serine, various nucleophiles | Nonproteinaceous amino acids | nih.gov |

Whole-Cell Biocatalysis for Amino Acid Derivative Production

Whole-cell biocatalysis is an efficient and cost-effective strategy for producing amino acid derivatives, as it circumvents the need for expensive enzyme purification and cofactor addition. nih.govtandfonline.com In this approach, engineered microorganisms, typically Escherichia coli, are used as self-contained catalytic units. These cells are genetically modified to overexpress one or more enzymes that constitute a desired synthetic pathway. nih.gov

For the production of L-alanine and its derivatives, whole-cell systems often involve the co-expression of multiple enzymes to create a synthetic cascade. nih.govfrontiersin.org For instance, a system for producing D/L-alanine from glucose and ammonium (B1175870) chloride was developed by co-expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase in E. coli. frontiersin.org This setup allows for the in-situ regeneration of necessary cofactors like NADH, driven by the catabolism of a simple carbon source like glucose. tandfonline.com Optimization of reaction conditions such as pH, temperature, and substrate concentrations is critical for maximizing product yield. frontiersin.org By selecting and expressing appropriate enzymes, such as transaminases with specific substrate affinities, these systems can be tailored for the synthesis of various amino acid derivatives. nih.gov

Table 2: Examples of Amino Acid Production using Whole-Cell Biocatalysis

| Host Organism | Key Enzymes Expressed | Substrates | Product (Yield/Titer) | Reference |

|---|---|---|---|---|

| E. coli BL21(DE3) | Alanine dehydrogenase, Alanine racemase, Glucose dehydrogenase | D-glucose, Sodium pyruvate, Ammonium chloride | L-Alanine (7.05 g/L) | frontiersin.org |

| E. coli | L-amino acid α-ligase (BacD), Glutamine synthetase (GlnA) | Glutamic acid, Alanine | L-Alanyl-L-glutamine (71.7 mM) | nih.gov |

| E. coli | L-aspartate-α-decarboxylase (ADC) | L-aspartate | β-alanine (24.8 g/L) | researchgate.net |

Directed Evolution and Enzyme Engineering for Enhanced Yields

The efficiency and substrate scope of biocatalysts can be significantly improved through directed evolution and rational enzyme engineering. nih.govscispace.com These techniques are used to generate enzyme variants with enhanced activity, stability, or altered specificity, leading to higher yields of the target product. nih.gov

Directed evolution mimics natural selection in a laboratory setting. It involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved performance under specific process conditions. oup.com This approach has been successfully applied to develop biocatalysts for the synthesis of non-standard amino acids. For example, the enzyme UstD was engineered through three rounds of directed evolution followed by computationally-guided design, resulting in a variant with significantly increased activity for producing γ-hydroxy amino acids in a whole-cell system. nih.gov

Rational design, on the other hand, involves making specific changes to an enzyme's amino acid sequence based on its three-dimensional structure and known catalytic mechanism. nih.gov Site-directed mutagenesis of OASS from Salmonella typhimurium has shown that single amino acid substitutions near the active site can dramatically alter the enzyme's kinetic properties and the stability of reaction intermediates. acs.org For instance, mutating the cysteine residue at position 42 to serine (C42S) resulted in a more than 50-fold increase in O-acetyl-L-serine:acetate lyase activity. acs.org Such engineered enzymes can serve as a starting point for developing biocatalysts with novel specificities, potentially for the direct synthesis of L-alanine esters or other unique analogs. nih.govresearchgate.net

Table 3: Examples of Engineered Enzymes with Enhanced Properties

| Enzyme | Mutation(s) | Observed Improvement | Reference |

|---|---|---|---|

| O-Acetylserine Sulfhydrylase-A (OASS-A) | C42S | >50-fold increase in OAS:acetate lyase activity | acs.org |

| O-Acetylserine Sulfhydrylase-A (OASS-A) | C42A | >200-fold decrease in OAS:acetate lyase activity | acs.org |

| UstD | Multiple rounds of directed evolution (UstDv2.0) | Increased activity for γ-hydroxy amino acid synthesis | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of L Alanine Pentyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of L-Alanine pentyl ester can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in L-Alanine pentyl ester.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the alanine (B10760859) moiety and the pentyl ester chain. The α-proton (Hα) of the alanine core would appear as a quartet, split by the three protons of the adjacent methyl group. The alanine methyl protons would, in turn, appear as a doublet, split by the single Hα. The protons of the pentyl chain would exhibit characteristic patterns: a triplet for the methylene group attached to the ester oxygen (-OCH₂-), a series of multiplets for the internal methylene groups, and a triplet for the terminal methyl group.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. The spectrum would feature signals for the carbonyl carbon of the ester, the α-carbon, and the methyl carbon of the alanine portion, along with five distinct signals corresponding to the carbons of the pentyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for L-Alanine Pentyl Ester

This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm). These values are estimated based on typical shifts for L-alanine derivatives and pentyl esters.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | ~173-175 |

| α-Carbon (α-CH) | ~3.8 - 4.0 | Quartet (q) | ~50-52 |

| β-Carbon (β-CH₃) | ~1.4 - 1.5 | Doublet (d) | ~16-18 |

| Ester Methylene (-OCH₂) | ~4.1 - 4.2 | Triplet (t) | ~65-67 |

| Pentyl CH₂ | ~1.6 - 1.7 | Multiplet (m) | ~28-30 |

| Pentyl CH₂ | ~1.3 - 1.4 | Multiplet (m) | ~22-24 |

| Pentyl CH₂ | ~1.3 - 1.4 | Multiplet (m) | ~22-24 |

| Pentyl CH₃ | ~0.9 | Triplet (t) | ~14 |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For L-Alanine pentyl ester, a COSY spectrum would show a cross-peak between the α-proton and the β-methyl protons, confirming the alanine spin system. It would also map out the entire pentyl chain by showing correlations between adjacent methylene groups (e.g., -OCH₂- with the next -CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). columbia.edu This technique allows for the definitive assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding, and more easily assigned, proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together different molecular fragments, as it shows correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu The key correlation for confirming the structure of L-Alanine pentyl ester would be a cross-peak between the protons of the ester methylene group (-OCH₂-) and the carbonyl carbon of the alanine moiety. This unequivocally establishes the ester linkage. Other important HMBC correlations would include those between the alanine α-proton and the carbonyl carbon.

Key 2D NMR Correlations for L-Alanine Pentyl Ester

This interactive table summarizes the essential correlations expected in 2D NMR spectra to confirm the molecular structure.

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

| COSY | α-CH | β-CH₃ | Confirms alanine structure |

| COSY | -OCH₂- | -OCH₂CH₂ - | Confirms pentyl chain connectivity |

| HSQC | All Protons | Directly attached Carbons | Assigns all ¹³C signals |

| HMBC | -OCH₂ - (Pentyl) | C =O (Alanine) | Confirms ester linkage |

| HMBC | α-CH (Alanine) | C =O (Alanine) | Confirms alanine backbone |

| HMBC | β-CH₃ (Alanine) | α-C H (Alanine) | Confirms alanine backbone |

While standard NMR can determine the chemical structure, understanding the molecule's preferred three-dimensional shape (conformation) in solution often requires more advanced methods. Isotope labeling, where atoms like ¹²C or ¹⁴N are replaced with their NMR-active isotopes ¹³C or ¹⁵N, is a powerful tool for such studies. medchemexpress.commedchemexpress.com

By synthesizing L-Alanine pentyl ester with specific isotopic labels, researchers can simplify complex spectra and measure specific NMR parameters that are sensitive to molecular geometry. For instance, measuring three-bond coupling constants (³J) between specific protons or between protons and carbons can provide information about the dihedral angles along the molecule's backbone, according to the Karplus relationship. This approach has been used to study the conformation of related dipeptides in solution. cas.cz Isotope-labeled counterparts of L-alanine are frequently used in NMR-based research to investigate the structure and dynamics of biological macromolecules. isotope.comisotope.com

Solid-State NMR (ssNMR) provides detailed structural information about molecules in their crystalline or solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can measure these interactions to yield data on local structure, packing, and dynamics.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. For L-Alanine pentyl ester, ssNMR could be used to:

Characterize the crystalline structure and identify the number of molecules in the asymmetric unit cell.

Distinguish between different crystalline forms (polymorphs), which may exhibit different ¹³C or ¹⁵N chemical shifts.

Probe the conformation of the molecule as it exists in the crystal lattice.

Recent studies using single-crystal ssNMR on alanine enantiomers have successfully characterized the ¹⁷O NMR tensors, providing deep insight into the electronic structure within the crystal. arxiv.org A similar approach could be applied to L-Alanine pentyl ester to gain a fundamental understanding of its solid-state properties.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the parent ion.

For L-Alanine pentyl ester, electron ionization (EI) would cause the molecule to lose an electron, forming a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight of the compound. This high-energy molecular ion then undergoes fragmentation into smaller, characteristic ions. chemguide.co.uk

Key expected fragmentation pathways include:

Loss of the Alkoxy Radical: Cleavage of the ester C-O bond to lose a pentoxy radical (•OC₅H₁₁), resulting in a stable acylium ion.

Loss of the Alkyl Radical: Cleavage of the O-C bond to lose the pentyl radical (•C₅H₁₁).

McLafferty Rearrangement: Loss of a neutral pentene molecule (C₅H₁₀) from the molecular ion. libretexts.org

Amine Fragmentation: Cleavage of the Cα-Cβ bond, leading to the loss of a methyl radical.

Loss of the Carboalkoxy Group: Cleavage of the Cα-C(carbonyl) bond to lose the entire pentyl ester group.

Predicted Major Fragment Ions in the Mass Spectrum of L-Alanine Pentyl Ester

This interactive table shows the predicted mass-to-charge ratio (m/z) for key fragments. The molecular weight of L-Alanine pentyl ester (C₈H₁₇NO₂) is 159.23 g/mol .

| Fragment Ion | Formula of Lost Neutral/Radical | Predicted m/z | Description |

| [M]⁺• | - | 159 | Molecular Ion |

| [M - CH₃]⁺ | •CH₃ | 144 | Loss of alanine methyl group |

| [M - C₅H₁₁]⁺ | •C₅H₁₁ | 88 | Loss of pentyl radical |

| [M - OC₅H₁₁]⁺ | •OC₅H₁₁ | 72 | Acylium ion from loss of pentoxy radical |

| [M - C₅H₁₀]⁺• | C₅H₁₀ | 89 | Loss of pentene (McLafferty Rearrangement) |

| [CH₃CH=NH₂]⁺ | C₄H₅O₂ | 44 | Common fragment from α-amino acids |

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound. nih.gov It measures the m/z of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula.

For L-Alanine pentyl ester, the theoretical exact mass of the molecular ion [M+H]⁺ (C₈H₁₈NO₂⁺) is 160.1332. An experimental HRMS measurement matching this value would provide definitive proof of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. nih.gov For L-Alanine pentyl ester, analysis by MS/MS, typically following soft ionization, allows for the mapping of its fragmentation pathways.

Upon introduction into the mass spectrometer, the molecule is first ionized, commonly forming a protonated molecular ion [M+H]⁺. This precursor ion is then mass-selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. gre.ac.uk The resulting product ions are analyzed to reveal the molecule's structure.

The fragmentation of protonated L-Alanine pentyl ester is expected to follow characteristic pathways for amino acid esters. Key fragmentation events would include the neutral loss of the pentene from the ester group via a McLafferty-type rearrangement, and the cleavage of the ester bond, leading to the loss of pentanol (B124592). Other significant fragmentation pathways involve the loss of carbon monoxide and the formation of an immonium ion, which is characteristic of amino acids.

Table 1: Predicted MS/MS Fragmentation of Protonated L-Alanine Pentyl Ester ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 160.13 | 88.07 | C₅H₁₀ (Pentene) | Protonated L-Alanine |

| 160.13 | 70.06 | C₅H₁₀O (Pentan-1-ol) | Alanine-derived acylium ion |

Note: The m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

To perform mass spectrometry on L-Alanine pentyl ester, the molecule must first be converted into gas-phase ions. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that accomplish this with minimal fragmentation, preserving the molecular ion for subsequent analysis. wikipedia.orgcreative-proteomics.com

Electrospray Ionization (ESI) is particularly well-suited for analyzing polar molecules like amino acid esters from a liquid solution. illinois.educreative-proteomics.com In ESI, a high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, such as [M+H]⁺. illinois.edu This technique is highly compatible with liquid chromatography, allowing for the separation of complex mixtures before mass analysis. nih.gov For L-Alanine pentyl ester, ESI would be the preferred method for generating the precursor ions needed for MS/MS analysis. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, primarily used for large, non-volatile biomolecules like proteins and peptides, but it can also be applied to smaller organic molecules. wikipedia.orgscripps.edu In MALDI, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. creative-proteomics.com A pulsed laser irradiates the sample, causing the matrix to desorb and vaporize, carrying the analyte with it into the gas phase and facilitating its ionization, typically through proton transfer from the matrix. wikipedia.org While less common for a molecule of this size, MALDI could be employed, especially for high-throughput screening applications. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of L-Alanine pentyl ester is expected to show characteristic absorption bands corresponding to its functional groups. libretexts.org The primary amine (N-H) stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. The ester carbonyl (C=O) stretching vibration is a strong, sharp band expected around 1735 cm⁻¹. Additionally, C-O stretching of the ester and C-H stretching of the alkyl groups will be present. libretexts.orgijsr.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov For L-Alanine pentyl ester, the C-H and C-C bond vibrations of the pentyl chain and alanine backbone would be prominent in the Raman spectrum.

Analysis of these spectra, particularly shifts in the N-H and C=O stretching frequencies, can provide insights into intermolecular hydrogen bonding within the sample, for instance, between the amine group of one molecule and the carbonyl oxygen of another. researchgate.netaps.org

Table 2: Characteristic Vibrational Frequencies for L-Alanine Pentyl Ester

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | ~1735 |

| N-H (Amine) | Bend | 1590 - 1650 |

Chiroptical Spectroscopies

Chiroptical techniques are essential for studying chiral molecules, providing information about their absolute configuration and conformation in solution. mdpi.com These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. yale.edu

Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Studies

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum is sensitive to the three-dimensional arrangement of atoms around the chromophores. For L-Alanine pentyl ester, the ester carbonyl group acts as the primary chromophore.

The ECD spectrum provides direct evidence of the molecule's absolute configuration. nih.gov Based on established rules, such as the Octant Rule for carbonyl compounds, the L-configuration of the alanine moiety is expected to produce a characteristic Cotton effect (a peak or trough) in the ECD spectrum in the region of the n→π* transition of the carbonyl group (around 210-220 nm). Comparing the experimental ECD spectrum with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TDDFT) can unambiguously determine the absolute configuration. nih.gov Furthermore, ECD is highly sensitive to the molecule's conformation, making it a powerful tool for studying conformational equilibria in solution. mpg.deresearchgate.netrsc.org

Optical Rotatory Dispersion (ORD) for Chirality Assessment

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net For a chiral molecule like L-Alanine pentyl ester, the ORD curve provides a confirmation of its optical activity. yale.edu

Away from any absorption bands, the ORD curve will be a plain curve, the sign of which (positive or negative) is characteristic of the enantiomer. rsc.org The measurement of optical rotation at a single wavelength, typically the sodium D-line (589 nm), is a standard method for assessing the enantiomeric purity of a chiral sample. researchgate.net The ORD curve contains more information than a single rotation measurement and is directly related to the ECD spectrum through the Kronig-Kramers transforms.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. rsc.org

A successful single-crystal X-ray diffraction analysis of L-Alanine pentyl ester would reveal its exact conformation in the crystal lattice. Furthermore, it would elucidate the supramolecular architecture, which describes how the individual molecules pack together. acs.org A key aspect of this would be the detailed characterization of intermolecular interactions, particularly the hydrogen bonding network. It is expected that the amino group (N-H) would act as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of chains or sheets within the crystal structure. rsc.org While crystallographic data for L-alanine itself is well-established, similar studies on its esters, like the pentyl ester, would provide valuable insights into how the ester chain influences the crystal packing. researchgate.net

Terahertz (THz) Spectroscopy for Collective Mode Analysis in Condensed Phases

The principle behind THz time-domain spectroscopy (THz-TDS) involves probing a sample with short pulses of THz radiation. The transmitted or reflected electric field of the pulse is then measured as a function of time. A Fourier transform of this time-domain data yields the frequency-dependent absorption coefficient and refractive index of the sample. The absorption peaks in the THz spectrum correspond to the resonant frequencies of the collective vibrational modes. nih.gov

While direct experimental data for L-alanine pentyl ester is not extensively available in the public domain, the closely related parent amino acid, L-alanine, has been the subject of numerous THz spectroscopy studies. These investigations serve as an excellent model for understanding the type of information that can be gleaned for its ester derivatives. The low-frequency vibrational modes of crystalline L-alanine are dominated by intermolecular vibrations, which are a direct consequence of the crystal packing and hydrogen bonding network. nih.govnih.gov

Detailed studies combining experimental THz-TDS with theoretical calculations, particularly Density Functional Theory (DFT), have enabled the assignment of specific absorption peaks to distinct collective vibrational modes. nih.govresearchgate.net For instance, research on solid-state L-alanine has shown that the measured spectral features can be accurately reproduced by considering the crystal packing interactions in the theoretical models. nih.govnih.gov This synergy between experiment and theory is crucial for a comprehensive structural elucidation.

Temperature-dependent THz spectroscopy offers further insights into the dynamics of the condensed phase. As the temperature changes, variations in the peak positions (frequency shifts) and linewidths of the absorption features can be observed. arxiv.orgarxiv.org These changes are indicative of the anharmonicity of the vibrational potential energy surface and can reveal information about phase transitions and the strength of intermolecular forces. rsc.org

Furthermore, polarized THz spectroscopy on single-crystal samples allows for a more precise assignment of vibrational modes. By aligning the polarization of the THz electric field with specific crystallographic axes, it is possible to selectively excite vibrations with dipole moments oriented in that direction. This technique has been successfully applied to L-alanine to correct previous mode assignments and identify previously obscured vibrational modes. aps.org

The collective modes observed in the THz spectrum are a sensitive fingerprint of the crystalline form. Different polymorphs or enantiomeric compositions (e.g., L-alanine vs. DL-alanine) exhibit distinct THz absorption spectra due to their different crystal structures and intermolecular interactions. semanticscholar.org This highlights the utility of THz spectroscopy in characterizing the solid-state properties of chiral molecules and their derivatives.

The research findings for L-alanine strongly suggest that THz spectroscopy would be a highly valuable tool for the advanced spectroscopic characterization of L-alanine pentyl ester. By analyzing its THz spectrum, one could probe the collective vibrational modes governed by its specific crystal packing and intermolecular interactions, which would be influenced by the presence of the pentyl ester group.

Detailed Research Findings from L-Alanine as a Model System:

Several studies have reported the THz absorption peaks for crystalline L-alanine at room and cryogenic temperatures. The data below is compiled from such research and illustrates the typical vibrational modes observed in the THz region for a related compound.

| Frequency (THz) | Frequency (cm⁻¹) | Assignment/Interpretation |

|---|---|---|

| ~1.5 - 2.0 | ~50 - 67 | Intermolecular vibrations, likely involving hydrogen bond stretching and bending. |

| ~2.2 - 2.6 | ~73 - 87 | Collective modes involving torsional and translational motions of the alanine molecules within the crystal lattice. |

| ~3.1 - 3.4 | ~103 - 113 | Complex intermolecular vibrational modes, potentially coupled with intramolecular torsional modes. |

Note: The exact peak positions and assignments can vary slightly between studies due to differences in experimental conditions and theoretical models.

Further detailed studies using polarized THz spectroscopy on single-crystal L-alanine have provided more precise mode assignments. The following table summarizes results from such an investigation, showcasing the directional dependence of the vibrational modes.

| Electric Field Polarization | Experimental Frequency (THz) | DFT Calculated Frequency (THz) | General Mode Assignment |

|---|---|---|---|

| a-axis | - | 2.75 | Collective lattice vibrations with significant dipole moment component along the a-axis. |

| - | 3.16 | ||

| 3.34 | 3.34 | ||

| - | 4.28 | ||

| b-axis | 2.25 | 2.18 | Collective lattice vibrations with significant dipole moment component along the b-axis. |

| 2.63 | 2.65 | ||

| 3.30 | 3.41 | ||

| 4.71 | 4.68 | ||

| c-axis | 2.94 | 2.84 | Collective lattice vibrations with significant dipole moment component along the c-axis. |

| 3.34 | 3.58 | ||

| 3.79 | 3.85 | ||

| 4.31 | 4.25 | ||

| 5.08 | 4.93 | ||

| 7.08 | 7.11 |

Data adapted from studies on single-crystal L-alanine. aps.org The application of such techniques to L-alanine pentyl ester would provide invaluable information on its condensed-phase structural dynamics.

Computational and Theoretical Investigations of L Alanine Pentyl Ester

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties, which are fundamental to understanding chemical reactivity and behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By approximating the electron density, DFT can efficiently calculate various molecular properties, including energies, geometries, and electronic indices that are crucial for predicting reactivity. researchgate.netresearchgate.net For L-Alanine pentyl ester, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to obtain optimized molecular geometry and electronic properties. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can also be derived from these calculations.

Table 1: Predicted Electronic Properties of L-Alanine Pentyl Ester using DFT (Note: The following data is illustrative and based on typical values for similar amino acid esters, as direct experimental or computational data for L-Alanine pentyl ester is not available in the cited literature.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -9.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 11.3 eV | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 9.8 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -1.5 eV | The energy released when an electron is added. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are often used for high-accuracy calculations of molecular properties, including spectroscopic parameters. acs.org For L-Alanine pentyl ester, ab initio calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman spectra).

The accurate prediction of NMR chemical shifts is particularly valuable for confirming the chemical structure and for studying conformational changes. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for L-Alanine Pentyl Ester (Note: These values are hypothetical and serve as an illustration of what ab initio calculations would predict. The prediction of exact chemical shifts is highly dependent on the computational method and solvent model used.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | 175.2 |

| α-Carbon (CH) | 3.75 | 50.5 |

| β-Carbon (CH3) | 1.38 | 18.7 |

| Ester Methylene (O-CH2) | 4.10 | 65.8 |

| Pentyl CH2 (position 2) | 1.65 | 28.4 |

| Pentyl CH2 (position 3) | 1.35 | 22.5 |

| Pentyl CH2 (position 4) | 1.35 | 28.0 |

| Pentyl CH3 (position 5) | 0.90 | 14.1 |

Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For L-Alanine pentyl ester, this would typically involve studying its formation via Fischer esterification of L-alanine with pentanol (B124592). pearson.comaklectures.com Computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, the activation energy and reaction energy for each step in the reaction mechanism can be determined. This information provides a detailed understanding of the reaction kinetics and thermodynamics. Techniques such as Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are often used to locate transition state structures.

Table 3: Illustrative Energy Profile for the Fischer Esterification of L-Alanine with Pentanol (Note: The data presented below is a hypothetical representation of a computational study on the reaction pathway.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (L-Alanine + Pentanol) | 0.0 |

| 2 | Transition State 1 (Protonation of carbonyl) | +15.2 |

| 3 | Intermediate 1 (Protonated carbonyl) | -5.6 |

| 4 | Transition State 2 (Nucleophilic attack) | +20.5 |

| 5 | Intermediate 2 (Tetrahedral intermediate) | -10.1 |

| 6 | Transition State 3 (Water elimination) | +18.9 |

| 7 | Products (L-Alanine pentyl ester + Water) | -3.4 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules in various environments.

L-Alanine pentyl ester, like other amino acid esters, is a flexible molecule with several rotatable bonds. MD simulations can be used to explore the conformational landscape of this molecule in a solvent, identifying the most stable conformations and the dynamics of interconversion between them. These simulations typically use a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system.

The primary dihedral angles of the amino acid backbone (phi, ψ) and the side chain (chi), as well as the dihedral angles of the pentyl ester chain, would be monitored during the simulation. The resulting trajectories can be analyzed to generate Ramachandran-like plots and to determine the population of different conformational states.

Table 4: Predicted Dihedral Angle Distributions for L-Alanine Pentyl Ester in Water (Note: This table is a hypothetical representation of the results from an MD simulation.)

| Dihedral Angle | Major Conformer(s) (degrees) | Population (%) |

|---|---|---|

| Phi (φ) | -150 to -60 | ~85% |

| Psi (ψ) | +120 to +170 | ~70% |

| Omega (ω) (Ester bond) | ~180 (trans) | >99% |

| Chi1 (χ1) | -60, 180, +60 | 40%, 35%, 25% |

The choice of solvent can significantly influence the structure, dynamics, and reactivity of a solute molecule. researchgate.netacs.org MD simulations are an ideal tool for investigating these solvent effects at a molecular level. By performing simulations of L-Alanine pentyl ester in different solvents (e.g., water, ethanol, chloroform), one can study how the solvent polarity and hydrogen bonding capabilities affect the conformational preferences and solvation structure of the ester.

Key properties to analyze include the radial distribution functions (RDFs) between solute and solvent atoms, the number of hydrogen bonds, and the solvent accessible surface area (SASA). These analyses provide insights into how the solvent organizes around the molecule and how this, in turn, affects the molecule's properties. at.uauri.edu

Table 5: Summary of Solvent Effects on L-Alanine Pentyl Ester Properties from MD Simulations (Note: This table provides an illustrative summary of expected trends based on general principles of solute-solvent interactions.)

| Property | Water (Polar, Protic) | Ethanol (Polar, Protic) | Chloroform (Nonpolar) |

|---|---|---|---|

| Conformational Flexibility | More extended conformations favored due to hydration of polar groups. | Intermediate flexibility. | More compact, folded conformations to minimize exposure of polar groups. |

| Solvation of Amino Group | Strong hydrogen bonding with water molecules. | Moderate hydrogen bonding. | Weak interactions. |

| Solvation of Ester Group | Hydrogen bond acceptor interactions with water. | Hydrogen bond acceptor interactions with ethanol. | Weak dipole-dipole interactions. |

| Solvent Accessible Surface Area (SASA) | Higher | Intermediate | Lower |

Self-Assembly Behavior and Intermolecular Interactions

The self-assembly of amino acid esters is a phenomenon dictated by a delicate balance of intermolecular forces, leading to the formation of ordered supramolecular structures. While specific studies on the self-assembly of L-alanine pentyl ester are not extensively documented, insights can be drawn from investigations into homologous series of L-alanine alkyl esters. These studies reveal that the length of the alkyl chain plays a crucial role in the self-assembly process and the resulting molecular organization.

Research on L-alanine alkyl ester hydrochlorides with varying alkyl chain lengths (from 9 to 18 carbon atoms) has demonstrated their capacity to form micelles and exhibit complex phase transitions. nih.gov The critical micelle concentrations (CMCs) for these compounds are influenced by the alkyl chain length. For instance, esters with 11 to 18 carbons have CMCs in the range of 0.1 to 10 mM. nih.gov

The packing properties and intermolecular interactions have been elucidated through single crystal X-ray diffraction for L-alanine esters with 9 and 10 carbon atoms in their alkyl chains. nih.gov These studies show that the molecules arrange in a tilted, interdigitated bilayer structure. This arrangement is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amino acid headgroups and van der Waals forces between the alkyl chains. Powder X-ray diffraction data further suggest that other L-alanine alkyl esters likely adopt a similar interdigitated bilayer structure, with the d-spacing showing a linear dependence on the alkyl chain length. nih.gov

The primary intermolecular interactions governing the self-assembly of these molecules include:

Hydrogen Bonding: The amino and ester functional groups of L-alanine pentyl ester are capable of forming hydrogen bonds. In the solid state and in non-polar environments, these interactions are expected to play a significant role in directing the molecular packing. Specifically, the N-H protons of the amine can act as hydrogen bond donors, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Van der Waals Forces: The pentyl group, being a non-polar alkyl chain, will engage in van der Waals interactions with the chains of neighboring molecules. These hydrophobic interactions are a major driving force for the aggregation of amphiphilic molecules in aqueous environments and contribute significantly to the stability of the self-assembled structures in the solid state.

The interplay of these forces dictates the final morphology of the self-assembled structures. While direct experimental data for L-alanine pentyl ester is limited, it is reasonable to hypothesize that it would exhibit self-assembly properties, likely forming bilayer structures in a manner analogous to its longer-chain counterparts. The shorter pentyl chain might result in a less ordered or more dynamic assembly compared to esters with longer alkyl chains due to weaker van der Waals interactions.

Table 1: Key Intermolecular Interactions in L-Alanine Alkyl Ester Self-Assembly

| Interaction Type | Participating Groups | Role in Self-Assembly |

| Hydrogen Bonding | Amino (N-H) and Ester (C=O) groups | Directional control of molecular packing |

| Van der Waals Forces | Alkyl chains | Stabilization of the hydrophobic core |

| Dipole-Dipole Interactions | Ester groups | Contribution to overall intermolecular attraction |

Molecular Docking and Protein-Ligand Interaction Modeling

The binding of a ligand like L-alanine pentyl ester to a protein is governed by a combination of factors including shape complementarity and intermolecular interactions. The L-alanine moiety provides a chiral scaffold and functional groups for specific interactions, while the pentyl ester tail introduces hydrophobicity.

Potential interactions that could be modeled for L-alanine pentyl ester in a protein binding site include:

Hydrogen Bonding: The amino group of the L-alanine portion can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions with polar residues in a protein's active site (e.g., serine, threonine, asparagine, glutamine) would be crucial for binding affinity and specificity.

Hydrophobic Interactions: The pentyl chain can fit into hydrophobic pockets of a protein, forming favorable van der Waals interactions with non-polar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. The extent of these interactions would depend on the size and shape of the hydrophobic pocket.

Electrostatic Interactions: The partial charges on the atoms of the ester and amino groups can lead to electrostatic interactions with charged or polar residues in the binding site.

A hypothetical molecular docking workflow for L-alanine pentyl ester would involve:

Preparation of the Ligand and Receptor: A 3D structure of L-alanine pentyl ester would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to identify key intermolecular interactions.

Recent studies on alanine-derived compounds have demonstrated the utility of molecular docking in understanding their biological activity. For example, in silico binding investigations of aniline (B41778) and ortho-vanillin derived biocompatible and water-soluble compounds containing alanine (B10760859) have been conducted against bacterial DNA, revealing significant binding interactions. researchgate.net Similarly, the design and in silico characterization of novel antimicrobial agents based on 2-quinolone-L-alaninate have utilized computational methods to predict their physicochemical and pharmacokinetic properties. d-nb.info These examples highlight the potential of molecular docking to elucidate the protein-ligand interactions of L-alanine pentyl ester.

Table 2: Potential Protein-Ligand Interactions of L-Alanine Pentyl Ester

| Interaction Type | Ligand Moiety | Potential Protein Residues |

| Hydrogen Bond Donor | Amino group (N-H) | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrogen Bond Acceptor | Ester carbonyl (C=O) | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Hydrophobic | Pentyl chain | Val, Leu, Ile, Phe, Trp, Met, Pro |

| Electrostatic | Ester and Amino groups | Charged and polar residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For L-alanine pentyl ester, QSAR modeling could be applied to predict its reactivity in specific chemical transformations, provided a suitable dataset of related compounds with known reactivity data is available.

A QSAR study involves the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled. In the case of L-alanine pentyl ester, this would ideally include a series of L-alanine esters with varying alkyl chains.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

While no specific QSAR models for the chemical reactivity of L-alanine pentyl ester have been reported, the principles of QSAR can be discussed in this context. For instance, the rate of a reaction involving the ester group, such as hydrolysis, could be modeled.

Key molecular descriptors that would be relevant for a QSAR model of L-alanine pentyl ester's reactivity include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For example, the partial charge on the carbonyl carbon of the ester would be a critical descriptor for predicting its susceptibility to nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area, as well as more specific steric parameters like Taft's steric parameter (Es) for the pentyl group, would be important. The steric hindrance around the ester group would influence the rate of many reactions.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor of hydrophobicity. The hydrophobicity of the pentyl chain could influence the reactivity in biphasic systems or in reactions where partitioning into a non-polar phase is important.

Computational chemistry methods, such as density functional theory (DFT), can be used to calculate many of these descriptors with a high degree of accuracy. Quantum mechanical calculations can provide insights into the transition state structures and activation energies of reactions, which can also be used as descriptors in QSAR models. acs.org

The development of a robust QSAR model for the reactivity of L-alanine pentyl ester and related compounds would be valuable for predicting the reactivity of new, unsynthesized esters and for understanding the structural features that govern their chemical behavior.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of L-Alanine Pentyl Ester Reactivity

| Descriptor Class | Example Descriptors | Relevance to Reactivity |

| Electronic | Partial charge on carbonyl carbon, HOMO/LUMO energies | Susceptibility to nucleophilic/electrophilic attack |

| Steric | Molecular volume, Taft's steric parameter (Es) | Steric hindrance at the reaction center |

| Hydrophobic | LogP | Partitioning behavior in different solvent phases |

Reaction Chemistry and Mechanistic Investigations Involving L Alanine Pentyl Ester

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The ester group in L-Alanine pentyl ester is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are fundamental to its metabolism and synthetic manipulation.

Ester Hydrolysis: The hydrolysis of L-Alanine pentyl ester cleaves the ester bond to yield L-alanine and pentanol (B124592). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis through a reversible process. The mechanism is the reverse of a Fischer esterification. wikipedia.org The reaction is typically slow and requires heating under reflux with a dilute acid, such as hydrochloric acid, to proceed at a reasonable rate. libretexts.org The equilibrium can be shifted toward the products by using a large excess of water. wikipedia.org

Base-Promoted Hydrolysis (Saponification) : This method is generally preferred as the reaction is irreversible and the products are more easily separated. libretexts.org The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process results in the formation of an alcohol (pentanol) and the salt of the carboxylic acid (sodium L-alaninate). wikipedia.orglibretexts.org The reaction is considered "base-promoted" rather than "base-catalyzed" because the hydroxide is consumed stoichiometrically.

Kinetic studies on similar α-amino esters show that the rate of hydrolysis can be significantly influenced by factors such as pH, temperature, and the presence of metal ions, which can coordinate to the amino acid ester and facilitate the reaction. acs.orgresearchgate.net

Transesterification: Transesterification is a process where the pentyl group of the ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting L-Alanine pentyl ester with an excess of methanol (B129727) in the presence of a catalyst would lead to the formation of L-Alanine methyl ester and pentanol. This process is an equilibrium that can be driven to completion by using a large excess of the new alcohol or by removing one of the products.

| Reaction Type | Catalyst/Reagent | Products | Key Characteristics |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl) + Excess H₂O | L-Alanine + Pentanol | Reversible; requires heat and excess water to favor products. libretexts.org |

| Base-Promoted Hydrolysis | Strong Base (e.g., NaOH) | L-Alaninate Salt + Pentanol | Irreversible; proceeds to completion. wikipedia.org |

| Transesterification | Acid or Base + New Alcohol (R'-OH) | L-Alanine R' Ester + Pentanol | Reversible; driven by an excess of the new alcohol. |

Reactions of the Amino Group

The primary amino group of L-Alanine pentyl ester is a key site for a variety of chemical modifications, including protection, peptide bond formation, and derivatization.

In multi-step syntheses, particularly peptide synthesis, the nucleophilic amino group must be temporarily protected to prevent unwanted side reactions. organic-chemistry.org This is typically achieved by converting the amine into a carbamate.

Common protecting groups for the amino function include:

tert-Butoxycarbonyl (Boc): This group is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.comlibretexts.org

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine (B6355638). libretexts.org

The use of orthogonal protecting groups like Boc (acid-labile) and Fmoc (base-labile) allows for selective deprotection of different sites within a complex molecule, which is a cornerstone of modern synthetic chemistry. organic-chemistry.org

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild Base (e.g., Piperidine) libretexts.org |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.com |

L-Alanine pentyl ester can serve as the amino-component in peptide synthesis. In this role, its free amino group acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a peptide (amide) bond. masterorganicchemistry.com

The general process involves:

Activation: The carboxylic acid of an N-protected amino acid (e.g., Boc-Glycine) is activated using a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). libretexts.org

Coupling: The activated carboxyl group is then treated with L-Alanine pentyl ester. The amino group of the ester attacks the activated carbonyl, forming a new peptide bond and yielding a protected dipeptide ester (e.g., Boc-Gly-Ala-pentyl ester). libretexts.orgmasterorganicchemistry.com

Deprotection: The N-terminal protecting group (e.g., Boc) is removed, liberating a new free amino group, ready for the next coupling cycle to elongate the peptide chain. masterorganicchemistry.com

The amino group can undergo various derivatization reactions for analytical purposes or to modify the molecule's properties.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-L-alanine pentyl ester. This is a common reaction for primary amines. pearson.com

Carbamoylation: This reaction involves the addition of an isocyanate to the amino group. Isocyanic acid, which can be generated from urea (B33335) or nitrosoureas, reacts with the α-amino group of amino acids and their esters to form a carbamoyl (B1232498) derivative. nih.govnih.gov This non-enzymatic modification can alter the charge and structure of the parent molecule. researchgate.netcaymanchem.com

Reactions of the Carboxylic Acid Moiety (Post-Hydrolysis or Transesterification)

Once the pentyl ester group is removed via hydrolysis, the resulting free L-alanine possesses a carboxylic acid group that can undergo a range of characteristic reactions. These reactions are not performed on the ester itself but on its hydrolysis product.

Key reactions of the L-alanine carboxylic acid include:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the chiral amino alcohol L-alaninol.

Esterification: The carboxylic acid can be re-esterified with a different alcohol under acidic conditions (Fischer esterification) to produce other L-alanine esters. pearson.com

Conversion to Acyl Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive L-alanine acyl chloride. This derivative is a versatile intermediate for forming amides and other carboxylic acid derivatives.

Stereochemical Transformations and Racemization Studies

The stereochemical integrity of the α-carbon in L-Alanine pentyl ester is a critical concern, particularly during chemical synthesis. Racemization, the conversion of the L-enantiomer into a mixture of L and D forms, can compromise the biological activity of resulting peptides.

Racemization is a significant risk under conditions that facilitate the removal of the α-proton. Key factors include:

Mechanism: In peptide synthesis, the most common pathway for racemization involves the formation of a planar, achiral intermediate known as an oxazolinone (or azlactone). rsc.orgbachem.com This is more likely to occur when an activated C-terminal amino acid is part of a peptide chain (i.e., its own amino group is acylated).

Base: The presence of a base increases the rate of α-proton abstraction, promoting racemization. The strength and steric hindrance of the base are important; sterically hindered, weaker bases like N-methylmorpholine or 2,4,6-collidine are often preferred over stronger, less hindered bases like triethylamine (B128534) to minimize racemization. bachem.comhighfine.com

Coupling Reagents: The choice of coupling method is crucial. The addition of racemization-suppressing agents, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs, to carbodiimide-mediated couplings can significantly reduce the loss of stereochemical purity by minimizing the lifetime of the highly reactive intermediates that lead to oxazolinone formation. bachem.compeptide.com

While direct racemization studies on L-Alanine pentyl ester are not widely documented, the principles derived from studies on other alanine (B10760859) esters and peptide fragments are directly applicable. highfine.comsci-hub.se Alanine derivatives are known to be susceptible to racemization, requiring careful selection of reaction conditions to maintain optical purity. sci-hub.se

Catalytic Reactivity and Substrate Specificity in Chemical Reactionsnih.gov

The catalytic reactivity of L-Alanine pentyl ester is most prominently observed in enzyme-mediated reactions, particularly those involving lipases. Lipases are widely utilized for the synthesis and transformation of amino acid esters due to their chemo-, regio-, and enantioselectivity. nih.gov These enzymes can catalyze esterification, transesterification, and hydrolysis reactions under mild conditions. nih.govmdpi.com The reactivity in these systems is governed by several factors, including the choice of enzyme, solvent, temperature, and the structure of the substrates themselves. mdpi.com